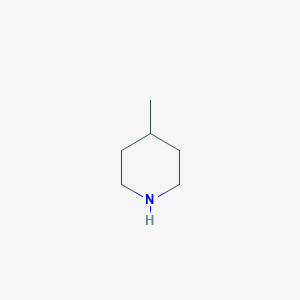

![molecular formula C37H50ClO2PSi2 B120161 [[3,5-ビス[[(1,1-ジメチルエチル)ジメチルシリル]オキシ]フェニル]メチル]トリフェニルホスホニウムクロリド CAS No. 103929-86-8](/img/structure/B120161.png)

[[3,5-ビス[[(1,1-ジメチルエチル)ジメチルシリル]オキシ]フェニル]メチル]トリフェニルホスホニウムクロリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

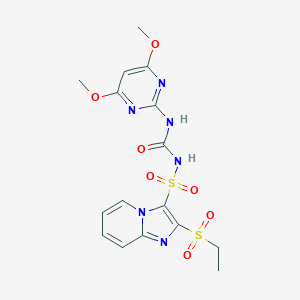

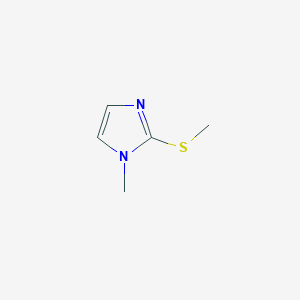

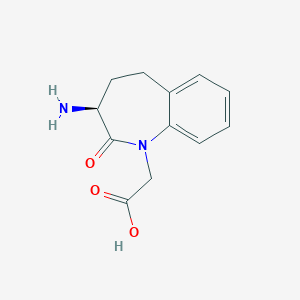

[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride is a useful research compound. Its molecular formula is C37H50ClO2PSi2 and its molecular weight is 649.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality [[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性化合物の合成

この化合物は、生物活性分子の合成における前駆体として役立ちます。 例えば、抗がん、抗炎症、および鎮痛作用を示すことが示されているインドール誘導体の作成に使用できます . さまざまな官能基を導入できるため、インディアセンAおよびBなどの複雑な天然物のための汎用性の高い出発物質となります。

磁性材料研究

関連するシリルエーテルは、材料の磁気特性を研究するために不可欠なバイラジカルの合成に使用されます . これらのバイラジカルは、室温で反磁性を示し、常磁性になるための相転移を起こす可能性があります。この特性は、新しい磁性材料の開発とスピン関連現象の理解に不可欠です。

有機合成における保護基

有機合成において、tert-ブチル(ジメチル)シリル基は、アルコールやその他の反応性ヒドロキシル含有化合物の一般的な保護基です . これらの基のさまざまな条件下での安定性により、保護された部位に影響を与えることなく、分子の他の場所で選択的な反応が起こります。

作用機序

Target of Action

It is known to be used in the synthesis of natural polyhydroxystilbenes , suggesting that its targets could be related to the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

It is known to be used as a reactant in the synthesis of natural polyhydroxystilbenes . This suggests that it may interact with its targets by participating in chemical reactions that lead to the formation of these compounds.

Biochemical Pathways

Given its role in the synthesis of natural polyhydroxystilbenes , it can be inferred that it may affect the biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

It is known to be used in the polymerisation reaction to make poly(ethyleneterephthalate) (pet) plastic . This suggests that its bioavailability may be influenced by its incorporation into the polymer matrix.

Result of Action

Given its role in the synthesis of natural polyhydroxystilbenes , it can be inferred that its action may result in the formation of these compounds.

Action Environment

Given its use in the polymerisation reaction to make pet plastic , it can be inferred that its action and stability may be influenced by factors such as temperature and pressure that are typically controlled during polymerisation reactions.

特性

IUPAC Name |

[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methyl-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50O2PSi2.ClH/c1-36(2,3)41(7,8)38-31-26-30(27-32(28-31)39-42(9,10)37(4,5)6)29-40(33-20-14-11-15-21-33,34-22-16-12-17-23-34)35-24-18-13-19-25-35;/h11-28H,29H2,1-10H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXPGTGDLSQQOF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C(C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50ClO2PSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

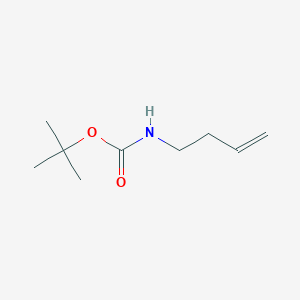

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)